1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid
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Overview
Description
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethyl)pyridine with diazo compounds under catalytic conditions to form the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclopropanation and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which is crucial for the compound’s biological activity .
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
- 1-(Trifluoromethyl)cyclopropanecarboxylic acid
- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity.
Properties
CAS No. |
1427024-73-4 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-5-14-4-1-6(7)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16) |
InChI Key |
CCLBNOIIXYQKLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=NC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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